4-(3-Aminooxetan-3-yl)benzonitrile
Description
4-(3-Aminooxetan-3-yl)benzonitrile is a benzonitrile derivative featuring a 3-aminooxetane substituent at the para position of the benzene ring. The aminooxetane group introduces both cyclic ether rigidity and amine functionality, which can influence electronic properties, solubility, and biological interactions. This compound is of interest in materials science, pharmaceuticals, and nonlinear optics due to its unique structural features.
Properties
IUPAC Name |
4-(3-aminooxetan-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEPHXDQYHLAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by nitrile introduction through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminooxetan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzonitrile derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-(3-Aminooxetan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(3-Aminooxetan-3-yl)benzonitrile involves its interaction with specific molecular targets. For example, it can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Substituent-Driven Electronic and Optical Properties
Benzonitrile derivatives are widely studied for their electronic properties, particularly in nonlinear optics. Key comparisons include:
Key Findings :
Key Findings :
- The amine group in 4-(3-Aminooxetan-3-yl)benzonitrile may facilitate hydrogen bonding with biological targets, similar to the thiazolidinone group in 5FB .
Key Findings :
- Bulky substituents (e.g., phenoxazine-carbazole) improve TADF efficiency in OLEDs by reducing exciton quenching .
Physicochemical Properties and Stability
Substituent position and functional groups significantly impact stability and handling:
Key Findings :
- Para-substituted amino groups (e.g., 4-Amino-3-methylbenzonitrile) generally exhibit lower solubility than meta-substituted analogs .
- The oxetane ring in 4-(3-Aminooxetan-3-yl)benzonitrile may enhance solubility in polar solvents compared to non-cyclic analogs but require moisture-free storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
